molecular formula C13H18O4 B14277049 3-(1-Hydroxypropoxy)propyl benzoate CAS No. 125457-59-2

3-(1-Hydroxypropoxy)propyl benzoate

Cat. No.: B14277049
CAS No.: 125457-59-2
M. Wt: 238.28 g/mol
InChI Key: RVUWBWPSEWRBLE-UHFFFAOYSA-N
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Description

3-(1-Hydroxypropoxy)propyl benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a 3-(1-hydroxypropoxy)propyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxypropoxy)propyl benzoate can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. The reaction is typically carried out under basic conditions using sodium hydride (NaH) or potassium hydride (KH) as the base .

Industrial Production Methods

Industrial production of this compound may involve the esterification of benzoic acid with 3-(1-hydroxypropoxy)propanol. This process can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxypropoxy)propyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Hydroxypropoxy)propyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxypropoxy)propyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and 3-(1-hydroxypropoxy)propanol, which can further interact with biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxypropoxy)propyl benzoate is unique due to its specific 3-(1-hydroxypropoxy)propyl chain, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Properties

CAS No.

125457-59-2

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

3-(1-hydroxypropoxy)propyl benzoate

InChI

InChI=1S/C13H18O4/c1-2-12(14)16-9-6-10-17-13(15)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3

InChI Key

RVUWBWPSEWRBLE-UHFFFAOYSA-N

Canonical SMILES

CCC(O)OCCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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